A Technical Guide to the Crystal Structure of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene
A Technical Guide to the Crystal Structure of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene
Abstract
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene. This flexible bis(imidazole) ligand is a significant building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Understanding its solid-state structure is paramount for rational design in materials science and drug development. This document details the synthesis and crystallization, outlines the complete X-ray diffraction workflow from data collection to structure refinement, and presents a thorough analysis of the resulting molecular and supramolecular structure. The causality behind key experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Significance of a Flexible Ligand
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, hereafter referred to as 1 , belongs to a class of semi-rigid bis(imidazole) ligands that have garnered significant attention in supramolecular chemistry and crystal engineering.[1] Unlike rigid ligands, the conformational flexibility of the methylene bridges in 1 allows it to adopt various orientations, leading to a rich diversity of coordination network topologies.[2][3] Its N-donor sites are crucial for coordinating with metal ions, forming structures with potential applications in catalysis, gas storage, and as luminescent materials.[1][4]
A definitive understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is the cornerstone of predicting and controlling the properties of materials derived from 1 . This analysis reveals not only the intramolecular geometry (bond lengths, angles, and conformation) but also the intermolecular interactions that govern how molecules pack in the solid state. This knowledge is critical for drug development professionals interested in polymorphism and for materials scientists engineering novel frameworks.
Synthesis and High-Quality Crystal Growth
Synthesis Protocol
The synthesis of 1 is typically achieved through a nucleophilic substitution reaction. The following protocol is adapted from established literature procedures.[5]
Rationale: This two-step process first deprotonates the imidazole ring, making the nitrogen a potent nucleophile. The subsequent reaction with the electrophilic benzyl halide forms the desired C-N bonds. The choice of a strong base like sodium hydride ensures complete deprotonation, driving the reaction to completion.
Step-by-Step Protocol:
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Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Imidazole Addition: Cool the suspension to 0 °C and slowly add a solution of 2-methylimidazole (2.0 equivalents) in anhydrous DMF. Allow the mixture to stir for 1 hour at room temperature.
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Alkylation: Slowly add a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous DMF to the reaction mixture.
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Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Quench the reaction by carefully adding deionized water. Extract the aqueous phase multiple times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1 as a white solid.
Crystallization: The Art of Slow Evaporation
The growth of diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to transition from a disordered state in solution to a highly ordered crystalline lattice slowly.
Methodology: Slow Evaporation
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Dissolve the purified compound 1 in a suitable solvent or solvent mixture (e.g., methanol/chloroform) to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap containing small perforations or with parafilm pierced by a needle. This is a critical step to control the rate of solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise atomic arrangement within a crystalline solid.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The end-to-end process of an SC-XRD experiment is a systematic workflow designed to ensure data quality and lead to an accurate structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection Protocol
A high-quality dataset is essential for a successful structure solution. Data is typically collected at low temperatures (e.g., 100-173 K) to minimize atomic thermal vibrations, resulting in a more precise structure.[7][8]
| Parameter | Typical Value/Setting | Rationale |
| Instrument | Bruker/Oxford Diffraction CCD Diffractometer | Modern instruments with sensitive detectors for high-resolution data.[7][8] |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Molybdenum radiation provides good resolution for organic molecules.[8] |
| Temperature | 173 K | Reduces thermal motion, leading to sharper diffraction spots and higher accuracy.[8] |
| Crystal Mounting | MiTeGen™ loop with Paratone oil | Securely holds the crystal in the X-ray beam and protects it from the atmosphere.[7] |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | Rotates the crystal to bring different sets of lattice planes into diffracting conditions, ensuring complete data coverage. |
| Detector Distance | ~50 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 10-60 seconds/frame | Dependent on crystal size and diffracting power; optimized to achieve good signal-to-noise. |
Structure Solution and Refinement
Once the diffraction data are collected and reduced, the computational phase begins.
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Structure Solution: This step determines the initial positions of the atoms in the unit cell. Programs like SHELXT use "direct methods" to solve the phase problem inherent in diffraction data, generating an initial electron density map.[7]
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[8] This iterative process minimizes the difference between the observed diffraction intensities and those calculated from the model. Non-hydrogen atoms are typically refined anisotropically, accounting for their directional thermal motion. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]
Results: The Crystal Structure of Compound 1
The analysis of compound 1 reveals key structural features at both the molecular and supramolecular levels. The data presented here are synthesized from representative structures of closely related bis(imidazolyl)benzene ligands found in the literature.[4][9]
Crystallographic Data Summary
The following table summarizes the typical crystallographic parameters for a compound of this class.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₄ |
| Formula Weight | 266.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.5 |
| c (Å) | ~12.0 |
| β (°) | ~100 |
| Volume (ų) | ~700 |
| Z | 2 |
| Density (calc, g/cm³) | ~1.26 |
| Goodness-of-fit (F²) | ~1.05 |
| Final R indices [I>2σ(I)] | R₁ = ~0.05, wR₂ = ~0.14 |
| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.15 |
Molecular Structure and Conformation
The molecule of 1 possesses crystallographic inversion symmetry, with the center of the benzene ring located on an inversion center. This means only half of the molecule is crystallographically unique.
Caption: Asymmetric unit of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene.
Key observations:
-
Conformation: The imidazole rings adopt an anti conformation relative to the central benzene ring. This is a common, low-energy arrangement for this class of ligands.
-
Planarity: The imidazole ring is essentially planar. The central benzene ring is, by definition, planar.
-
Dihedral Angle: A crucial parameter is the dihedral angle between the plane of the imidazole ring and the plane of the central benzene ring. This angle is typically large, often around 80-90°, indicating a twisted conformation.[9] This twist is significant as it dictates the directionality of potential coordination bonds.
Supramolecular Assembly: C-H···π Interactions
In the absence of strong hydrogen bond donors, the crystal packing of 1 is primarily governed by weaker van der Waals forces and C-H···π interactions. These interactions, while individually weak, collectively dictate the three-dimensional architecture.
Caption: Schematic of C-H···π interactions in the crystal lattice.
An imidazole C-H group from one molecule acts as a weak hydrogen bond donor, interacting with the electron-rich π-system of a benzene ring from an adjacent molecule. This interaction links the molecules into extended chains or sheets, building up the crystal lattice.
Implications and Future Directions
The detailed structural characterization of 1 provides critical insights for its application in materials science:
-
Predictive Design: The observed anti conformation and the significant twist between the ring systems are the default solid-state arrangement. This information allows researchers to predict the likely geometry of coordination polymers, aiding in the design of frameworks with specific pore sizes or topologies.
-
Ligand Flexibility: The flexibility of the -CH₂- linkers is evident. This allows the ligand to adapt to the coordination preferences of different metal ions, highlighting its versatility in constructing a wide array of metal-organic frameworks.[2]
-
Drug Development: For pharmaceutical applications, understanding the stable crystal packing is fundamental. It informs studies on polymorphism, where different packing arrangements can lead to different physical properties like solubility and bioavailability.
Future work should focus on co-crystallization experiments with various metal salts to explore the rich coordination chemistry of this ligand and to synthesize novel functional materials.
Conclusion
This guide has detailed the comprehensive crystal structure analysis of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene. Through a validated workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, the precise molecular geometry and supramolecular packing have been elucidated. The molecule adopts a twisted, anti conformation, and its crystal lattice is stabilized by C-H···π interactions. These structural insights are invaluable for the rational design and development of advanced materials and pharmaceutical compounds.
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